2-Cyano-4-(2,3-difluorophenyl)phenol

Descripción general

Descripción

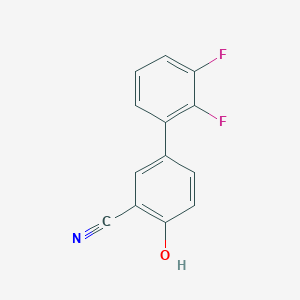

2-Cyano-4-(2,3-difluorophenyl)phenol is an organic compound with the molecular formula C13H7F2NO. This compound is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(2,3-difluorophenyl)phenol can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyano-4-(2,3-difluorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the cyano group to an amine group.

Substitution: This reaction can replace one of the fluorine atoms with another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenol derivative, while reduction may yield an amine derivative.

Aplicaciones Científicas De Investigación

2-Cyano-4-(2,3-difluorophenyl)phenol is a chemical compound with potential applications in various scientific fields. It combines a cyano group and a difluorophenyl group, giving it unique chemical properties and reactivity.

Scientific Research Applications

This compound is investigated for its potential applications across chemistry , biology , medicine , and industry . It is primarily used as a building block in organic synthesis and the development of new materials. It is also explored for its potential biological activity and interactions with biomolecules, as well as its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is utilized in the production of specialty chemicals and advanced materials.

Chemical Properties and Reactions

The compound can undergo several chemical reactions:

- Oxidation The phenol group can be oxidized to form quinones, using oxidizing agents like hydrogen peroxide and potassium permanganate.

- Reduction The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Substitution The aromatic ring can undergo electrophilic aromatic substitution reactions, often using reagents like bromine or nitric acid under acidic conditions.

Similar Compounds

- 2,6-Difluorophenol: Shares the difluorophenyl group but lacks the cyano group.

- 4-Cyanophenol: Contains the cyano group but lacks the difluorophenyl group.

2-Cyano-4-(2,6-difluorophenyl)phenol is unique because it combines both the cyano and difluorophenyl groups, giving it distinct chemical properties and reactivity.

Potential Therapeutic Applications

Halogenated phenols, especially fluorinated phenols, are valuable starting materials for preparing active ingredients in pharmaceuticals and agrochemicals because fluorine substituents increase the lipophilicity and, therefore, the membrane permeability of the entire active ingredient molecule . Fluorinated 4-hydroxyanilines are particularly suitable as starting materials for preparing active ingredients used to treat chronic bronchitis .

Research on Chromene Derivatives

2-Amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene compounds have been tested for their anticancer and anti-angiogenic properties . These chromene derivatives were prepared using a one-pot reaction and tested for their anticancer and anti-angiogenic properties . Some compounds exhibited robust antiproliferative activities against several human cancer cell lines and showed potent MYB inhibition . Studies showed that some compounds could be promising microtubule-disrupting agents, and some have a high potential to inhibit blood vessel formation in vivo . The close interplay of various mechanisms, including cell-cycle arrest, MYB inhibition, and anti-angiogenic activity, led to identifying promising multimodal anticancer drug candidates .

Lp-PLA2 Inhibition

Mecanismo De Acción

The mechanism of action of 2-Cyano-4-(2,3-difluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group and fluorine atoms play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, making it a valuable compound in medicinal chemistry.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Difluoro-4-hydroxybenzonitrile: Similar in structure but lacks the additional phenyl ring.

4-Cyano-2,3-difluorophenol: Similar in structure but has different substitution patterns.

Uniqueness

2-Cyano-4-(2,3-difluorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyano group and two fluorine atoms makes it particularly versatile in various applications.

Actividad Biológica

2-Cyano-4-(2,3-difluorophenyl)phenol is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a cyano group (-C≡N) and two fluorine atoms on a phenyl ring, contributing to its unique reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The cyano group enhances its binding affinity to enzymes and receptors, influencing biochemical pathways. Specifically, the presence of fluorine atoms may enhance lipophilicity and bioavailability, facilitating cellular uptake and interaction with target biomolecules.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Bacillus subtilis | 20 | 8 µg/mL |

These results indicate that the compound could serve as a potential antimicrobial agent in therapeutic applications .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| HeLa | 15.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may induce apoptosis and disrupt cell cycle progression in cancer cells .

Case Studies

A study conducted by Razavi et al. (2018) investigated the effects of various coumarin derivatives on acetylcholinesterase inhibition, providing insights into the potential neuroprotective effects of related compounds. Although not directly studying this compound, it highlights the relevance of structural modifications in enhancing biological activity .

Another case study focused on the synthesis and evaluation of related compounds for their antioxidant activities. The results indicated that compounds with similar structures exhibited significant radical scavenging abilities, which may also be applicable to this compound due to its phenolic moiety .

Applications in Medicine and Industry

Given its diverse biological activities, this compound holds promise for various applications:

- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.

- Material Science : The compound can be utilized as a building block in organic synthesis for advanced materials.

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against pathogens.

Propiedades

IUPAC Name |

5-(2,3-difluorophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORPANKWXGKDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596424 | |

| Record name | 2',3'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261952-54-8 | |

| Record name | [1,1′-Biphenyl]-3-carbonitrile, 2′,3′-difluoro-4-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261952-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.